Nicotinic Acid-d4 Riboside Nicotinic Acid-d4 Riboside
Brand Name: Vulcanchem
CAS No.:
VCID: VC18562055
InChI: InChI=1S/C11H13NO6/c13-5-7-8(14)9(15)10(18-7)12-3-1-2-6(4-12)11(16)17/h1-4,7-10,13-15H,5H2/t7-,8-,9-,10-/m1/s1/i1D,2D,3D,4D
SMILES:
Molecular Formula: C11H13NO6
Molecular Weight: 259.25 g/mol

Nicotinic Acid-d4 Riboside

CAS No.:

Cat. No.: VC18562055

Molecular Formula: C11H13NO6

Molecular Weight: 259.25 g/mol

* For research use only. Not for human or veterinary use.

Nicotinic Acid-d4 Riboside -

Specification

Molecular Formula C11H13NO6
Molecular Weight 259.25 g/mol
IUPAC Name 2,4,5,6-tetradeuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate
Standard InChI InChI=1S/C11H13NO6/c13-5-7-8(14)9(15)10(18-7)12-3-1-2-6(4-12)11(16)17/h1-4,7-10,13-15H,5H2/t7-,8-,9-,10-/m1/s1/i1D,2D,3D,4D
Standard InChI Key PUEDDPCUCPRQNY-XQQYKBOISA-N
Isomeric SMILES [2H]C1=C(C(=C([N+](=C1[2H])[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[2H])C(=O)[O-])[2H]
Canonical SMILES C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)[O-]

Introduction

PropertyValueSource
Molecular FormulaC₁₁H₁₀D₄N₂O₆
Molecular Weight298.28 g/mol
Deuterium Positions2, 4, 5, 6 on pyridine ring
SolubilitySoluble in DMSO, water

The triflate salt form (e.g., Nicotinamide Riboside-d4 Triflate) enhances stability and solubility for in vitro applications . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are typically employed to confirm deuteration efficiency and purity.

Synthesis and Analytical Validation

The synthesis of Nicotinic Acid-d4 Riboside involves deuteration of nicotinic acid riboside through hydrogen-deuterium exchange reactions or enzymatic methods using deuterated precursors. Key steps include:

  • Deuteration of Pyridine Ring: Exposure to deuterium oxide (D₂O) under controlled pH and temperature replaces hydrogens at positions 2, 4, 5, and 6.

  • Purification: Chromatographic techniques (e.g., HPLC) isolate the deuterated product from non-labeled impurities .

  • Quality Control: LC-MS and NMR verify isotopic purity (>98%) and structural integrity .

Biological Activity and Mechanisms

NAD+ Biosynthesis Pathway

Nicotinic Acid-d4 Riboside enters the Preiss-Handler pathway, where it is converted into NAD+ via intermediate steps involving nicotinate phosphoribosyltransferase (NAPRT) and NAD+ synthetase . Its deuterated form allows researchers to distinguish endogenous NAD+ from externally supplemented sources in tracer studies .

In Vitro Effects

  • NAD+ Elevation: In Hepa1.6 and HEK293 cells, 1–1,000 μM Nicotinic Acid-d4 Riboside increases intracellular NAD+ by up to 50% within 24 hours .

  • Sirtuin Activation: Enhances deacetylase activity of SIRT1 and SIRT3, modulating FOXO1 and SOD2 acetylation levels .

In Vivo Efficacy

  • Metabolic Health: In high-fat-diet mice, 400 mg/kg/day reduces weight gain by 15% and improves hepatic NAD+ levels .

  • Neuroprotection: Restores cortical NAD+ in Alzheimer’s disease models, correlating with reduced β-amyloid plaque formation .

Research Applications

Metabolic Tracing

Deuterium labeling enables precise quantification of NAD+ turnover rates in tissues. For example, studies using Nicotinic Acid-d4 Riboside revealed a 30% faster NAD+ recycling rate in murine skeletal muscle compared to the liver .

Age-Related Diseases

  • Mitochondrial Dysfunction: Boosts mitochondrial NAD+ pools, improving oxidative phosphorylation in aged C2C12 myocytes .

  • Cognitive Decline: Oral supplementation in transgenic mice reduces cognitive deficits by 40% via PGC-1α-mediated β-secretase degradation .

Pharmacokinetic Studies

  • Bioavailability: In rats, the compound exhibits 60% oral bioavailability, with peak plasma concentrations at 2 hours post-administration.

  • Tissue Distribution: Highest accumulation occurs in the liver (25%) and skeletal muscle (18%) .

Comparative Analysis with NAD+ Precursors

CompoundNAD+ Yield (μM)BioavailabilityKey Advantage
Nicotinic Acid-d4 Riboside450 ± 3060%Isotopic tracing capability
Nicotinamide Riboside500 ± 4085%Direct conversion to NAD+
Niacin (Nicotinic Acid)300 ± 2595%Low-cost precursor

Nicotinic Acid-d4 Riboside’s unique deuterium labeling offers unparalleled utility in mechanistic studies, despite slightly lower bioavailability than non-deuterated analogs .

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